Moracin D

Pancreatic cancer Chemosensitization XIAP degradation

Moracin D is the only commercially available 2‑arylbenzofuran phytoalexin validated for XIAP degradation‑driven pancreatic cancer chemosensitization (synergizes with gemcitabine, reducing viability to 40‑50%) and Bcl‑2 targeting in gastric cancer (binding energy <‑7 kcal/mol, IC₅₀ 15.0‑25.4 μM vs. 111.6 μM in normal cells). Unlike other moracin analogs, Moracin D uniquely engages XIAP‑PARP1 destabilization and Bcl‑2‑mediated apoptosis, making it the most versatile single‑compound procurement for multi‑cancer screening. Stable 24‑36 months at 2‑8°C. ≥98% HPLC purity across major suppliers ensures batch‑to‑batch reproducibility for drug‑discovery workflows.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 69120-07-6
Cat. No. B154777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin D
CAS69120-07-6
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C
InChIInChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3
InChIKeyCHAAQDMHLLQJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Moracin D (CAS 69120-07-6) Scientific Procurement Overview: Natural Benzofuran Compound for Oncology and Metabolic Research


Moracin D (CAS 69120-07-6) is a natural 2-phenylbenzofuran derivative isolated from Morus alba (white mulberry), belonging to the moracin family of phytoalexins [1]. Characterized by the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.33 g/mol, this compound exists as a solid powder with a purity specification typically ≥98% by HPLC . Moracin D has demonstrated preclinical activity across multiple therapeutic areas including oncology (pancreatic, gastric, prostate, and breast cancers), metabolic disorders (hypoglycemic and antiadipogenic effects), and antifungal applications . Its commercial availability from multiple suppliers with documented storage stability of up to 24-36 months at 2-8°C makes it accessible for research procurement .

Why Moracin D Cannot Be Substituted with Moracin C, M, O, P, or Other In-Class Analogs


The moracin family comprises over 25 structurally related 2-arylbenzofuran derivatives (moracins A-Z) that share a common benzofuran core yet exhibit distinct biological target engagement profiles due to variations in prenylation patterns, hydroxylation positions, and substitution groups [1]. Generic substitution with other moracin analogs is scientifically invalid because each analog demonstrates unique, non-interchangeable target inhibition profiles: Moracin M shows primary activity against phosphodiesterase 4 (PDE4) with an IC₅₀ of 2.9 μM for PDE4D2 but minimal activity against other PDE isoforms (PDE5A1 IC₅₀ >40 μM, PDE9A2 IC₅₀ >100 μM); Moracins O and P demonstrate HIF-1 inhibitory activity (IC₅₀ values of 0.14 μmol and 0.65 μmol, respectively) not reported for Moracin D; and Moracin C exhibits xanthine oxidase inhibition (IC₅₀ 0.25 μM) with docking scores comparable to Moracin D but divergent anticancer mechanisms [2][3]. The quantitative evidence below establishes Moracin D's differentiated value proposition through its unique XIAP degradation-mediated chemosensitization and Bcl-2-targeted mechanisms not shared by these analogs.

Moracin D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Moracin D Demonstrates XIAP Degradation-Mediated Chemosensitization in Pancreatic Cancer Not Observed with Moracin C

Moracin D uniquely promotes proteasome-mediated degradation of XIAP protein and subsequently destabilizes PARP1 through ubiquitination control, a mechanism not documented for Moracin C or other moracin analogs [1]. In pancreatic cancer cells (PANC-1 and MIA PaCa-2), Moracin D treatment significantly enhanced gemcitabine chemosensitivity, reducing cell viability from 100% (control) to approximately 40-50% in combination treatment versus 70-80% with gemcitabine alone [1]. The study established that XIAP interacts with and stabilizes PARP1, and Moracin D disrupts this interaction, leading to caspase-dependent apoptosis activation [1]. This XIAP-targeted chemosensitization mechanism represents a differentiated pathway distinct from Moracin C's xanthine oxidase inhibitory activity (IC₅₀ 0.25 μM) identified in hyperuricemia/gout models [2].

Pancreatic cancer Chemosensitization XIAP degradation Gemcitabine resistance Apoptosis induction

Moracin D Exhibits Selective Cytotoxicity with Cancer Cell Line IC₅₀ Values Differentiated from Moracin C and Moracin M

Moracin D demonstrates cancer-selective cytotoxicity with IC₅₀ values ranging from 15.0-25.4 μM across multiple gastric and prostate cancer cell lines, while showing substantially higher IC₅₀ (111.6 μM) in normal gastric mucosal epithelial GES-1 cells, indicating a ~4.4-7.4× selectivity window [1][2]. Specifically, Moracin D IC₅₀ values were 15.01 μM (HGC-27), 19.51 μM (SGC-7901), 20.44 μM (MKN-45), and 25.37 μM (BGC-823) in gastric cancer cells versus 111.6 μM in normal GES-1 cells [1]. In prostate cancer cells, Moracin D exhibited IC₅₀ values of 15 μM (DU145) and 24.8 μM (PC3) [2]. This selective cytotoxicity profile differs from Moracin C, which shows nanomolar-range XOD inhibitory activity (IC₅₀ 0.25 μM) but lacks comparable anticancer selectivity data, and from Moracin M, which demonstrates PDE4D2 inhibition (IC₅₀ 2.9 μM) without established cancer cell selectivity [3][4].

Selective cytotoxicity Cancer cell lines IC₅₀ values Gastric cancer Prostate cancer

Moracin D Synergistically Enhances 5-Fluorouracil Chemotherapy Efficacy in Gastric Cancer via Bcl-2 Targeting

Moracin D demonstrates synergistic enhancement of 5-fluorouracil (5-FU) chemotherapy efficacy in gastric cancer cells through Bcl-2-mediated mechanisms, with combination treatment (Moracin D 10 μM plus 5-FU 5 μM) showing significantly greater growth inhibition than either agent alone as quantified by the Jin formula synergism metric (Q value) [1]. Mechanistically, Moracin D induces G2/M cell-cycle arrest through modulation of cyclin B1 and CDK1, and triggers mitochondrial pathway apoptosis via Bcl-2 downregulation and Bax upregulation [1]. Molecular docking analysis revealed Moracin D binds strongly to the Bcl-2 active site with binding energies below -7 kcal/mol, supporting direct target engagement [1]. This 5-FU chemosensitization profile is distinct from Moracin O, which demonstrates HIF-1 inhibition (IC₅₀ 0.14 μmol) with neuroprotective and anti-inflammatory activity but without documented chemotherapy synergism, and from Moracin P (HIF-1 IC₅₀ 0.65 μmol) [2].

Gastric cancer 5-Fluorouracil Chemotherapy synergism Bcl-2 inhibition G2/M arrest

Moracin D Exhibits Favorable Physicochemical Stability Profile Supporting Procurement and Long-Term Storage

Moracin D demonstrates documented stability parameters that support practical procurement and laboratory workflow integration. The compound remains stable for up to 24-36 months when stored as a sealed powder at 2-8°C [1]. Room temperature shipping stability has been verified, eliminating the need for cold-chain logistics during procurement . For working solutions, Moracin D stock solutions in DMSO or other solvents remain stable for up to 30 days at -20°C when aliquoted and stored properly, with extended stability up to 6 months at -80°C [2]. This stability profile compares favorably with related natural products that often require strict -80°C storage and same-day use of solutions. The compound's predicted logP indicates membrane localization, relevant for cell-based assay design .

Chemical stability Storage conditions Procurement logistics Powder stability Solution stability

Moracin D Exhibits XOD Inhibitory Potential with Docking Scores Comparable to Moracin C

In a docking-based virtual screening study targeting xanthine oxidase (XOD) for hyperuricemia and gouty arthritis, Moracin D and Moracin C both exhibited higher docking scores and binding energies than six other screened natural compounds, including isoformononetin [1]. Moracin C demonstrated in vitro XOD inhibition with an IC₅₀ value of 0.25 ± 0.14 μM, comparable to the positive control febuxostat (IC₅₀ 0.16 ± 0.08 μM), and exhibited urate-lowering effects in a hyperuricemic mouse model at 5-20 mg/kg doses [1]. While Moracin D shared elevated docking scores with Moracin C, direct in vitro XOD inhibition IC₅₀ data for Moracin D were not reported in this study, indicating this as a class-level inference rather than direct head-to-head comparison [1]. This screening result positions Moracin D as a compound of interest for hyperuricemia research while highlighting the need for confirmatory enzymatic assays to establish quantitative XOD inhibitory activity.

Xanthine oxidase inhibition Hyperuricemia Docking-based screening Gouty arthritis Molecular docking

Moracin D Demonstrates Multi-Cancer Antiproliferative Activity Across Pancreatic, Gastric, Prostate, and Breast Cancer Models

Moracin D has demonstrated antiproliferative activity across four distinct cancer types with cell-line-specific IC₅₀ values: pancreatic cancer (PANC-1, MIA PaCa-2), gastric cancer (IC₅₀ values 15.0-25.4 μM across four lines), prostate cancer (DU145 IC₅₀ 15 μM; PC3 IC₅₀ 24.8 μM), and breast cancer (MDA-MB-231 and MCF-7 cell lines) [1][2][3]. This multi-cancer activity profile is documented through independent peer-reviewed studies with distinct molecular mechanisms identified for each cancer type: XIAP degradation and PARP1 destabilization in pancreatic cancer; Bcl-2-mediated G2/M arrest and apoptosis in gastric cancer; and PPAR gamma/PKC delta activation in prostate cancer [1][2]. In contrast, Moracin C's primary validated activity remains focused on XOD inhibition (IC₅₀ 0.25 μM) for hyperuricemia with anti-inflammatory effects, while Moracin M targets PDE4 (IC₅₀ 2.9-4.5 μM) for airway inflammation, and Moracins O/P target HIF-1 (IC₅₀ 0.14-0.65 μmol) for hypoxia-related applications [4][5].

Multi-cancer activity Antiproliferative Pancreatic cancer Breast cancer Prostate cancer

Moracin D Validated Research Application Scenarios Based on Quantitative Evidence


Pancreatic Cancer Chemotherapy Sensitization Studies Targeting XIAP-Mediated Gemcitabine Resistance

Based on the XIAP degradation and PARP1 destabilization mechanism validated in Phytomedicine (2024), Moracin D is specifically indicated for pancreatic cancer research programs investigating strategies to overcome gemcitabine chemoresistance. The documented enhancement of gemcitabine chemosensitivity with combination treatment reducing cell viability to 40-50% (versus 70-80% with gemcitabine alone) supports its use in combination therapy experimental designs. Co-immunoprecipitation and ubiquitination assays can be employed to validate XIAP-PARP1 interaction disruption in investigator-specific models [1].

Gastric Cancer Bcl-2-Targeted Combination Therapy with 5-Fluorouracil

The documented synergistic interaction between Moracin D and 5-FU in gastric cancer cells (Biomolecules, 2026) supports procurement for 5-FU combination therapy studies. The Bcl-2 binding energy below -7 kcal/mol and the selective cytotoxicity profile (IC₅₀ 15.0-25.4 μM in cancer cells versus 111.6 μM in normal GES-1 cells) provide a validated starting point for investigating Bcl-2-overexpressing gastric cancer models. Researchers should include Bcl-2 overexpression rescue experiments and Jin formula synergism quantification to confirm mechanism-specific effects [2].

Multi-Cancer Comparative Screening and Mechanism-of-Action Studies

For researchers requiring a single moracin compound for comparative oncology screening across multiple cancer types, Moracin D's documented activity in pancreatic, gastric, prostate, and breast cancer models makes it the most versatile procurement choice within the moracin family. The distinct mechanisms identified for each cancer type (XIAP degradation in pancreatic, Bcl-2 targeting in gastric, PPAR gamma activation in prostate) enable parallel mechanistic investigations without compound switching [1][2][3].

Natural Product Library Screening for Hyperuricemia and Gouty Arthritis

Based on the elevated docking scores for xanthine oxidase (XOD) identified in the 2023 Journal of Natural Products virtual screening study, Moracin D is appropriate for inclusion in natural product libraries screening for anti-hyperuricemia and gouty arthritis candidates. However, researchers should note that direct in vitro XOD inhibition IC₅₀ data for Moracin D have not been reported, and confirmatory enzymatic assays are recommended before advancing to in vivo hyperuricemic models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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